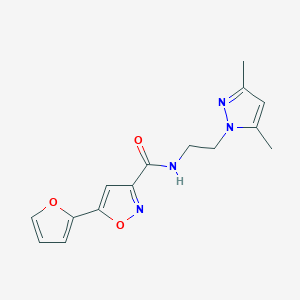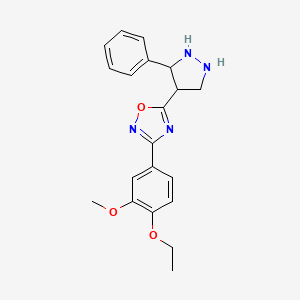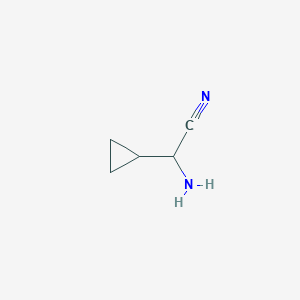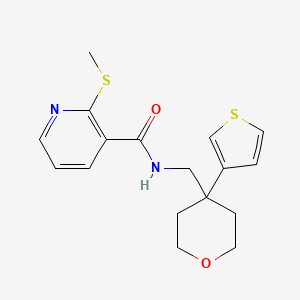![molecular formula C19H15ClN4OS2 B2849216 N-(4-chlorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-2-ylmethyl)thiazole-5-carboxamide CAS No. 1170881-28-3](/img/structure/B2849216.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-2-ylmethyl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . It has a monoclinic structure and contains distinct structural features of c-Met inhibitors .
Synthesis Analysis
The compound can be synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR and mass spectral data . The compound has a C, H and N analysis and the structure was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The compound has shown to undergo a Diels–Alder reaction with Benzyl 1,2,3-triazine-5-carboxylate, leading to the formation of a correspondent compound .Physical And Chemical Properties Analysis
The compound has a theoretical composition of C, 43.65; H, 2.59; N, 11.98 . The actual composition found was C, 42.35; H, 2.36; N, 11.67 .Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Applications
Thiazole derivatives have been extensively studied for their potential in treating inflammation and pain. The compound could be evaluated for its anti-inflammatory and analgesic activities, as similar structures have shown significant results in these areas . The mechanism often involves the inhibition of cyclo-oxygenase pathways, which are key in the biosynthesis of prostaglandins that mediate inflammation and pain.
Antimicrobial and Antifungal Activities
Benzothiazole derivatives are known for their antimicrobial and antifungal properties. This compound could be synthesized and tested against various bacterial and fungal strains to determine its efficacy. It could potentially serve as a scaffold for developing new antimicrobial agents .
Antitubercular Activity
Recent studies have highlighted the synthesis of benzothiazole-based compounds with anti-tubercular properties. The compound could be part of this research, contributing to the fight against tuberculosis by inhibiting the growth of Mycobacterium tuberculosis .
Antibacterial Properties
The structural analogs of this compound have shown promising antibacterial activity, particularly against strains like Staphylococcus aureus. It would be valuable to explore this compound’s potential as an antibacterial agent, possibly leading to the development of new treatments for bacterial infections .
Antitumor and Cytotoxic Activities
Thiazole derivatives have been associated with antitumor and cytotoxic activities. This compound could be investigated for its effects on cancer cell lines, offering insights into its potential as a chemotherapeutic agent .
Bioactive Molecular Applications
As a bioactive molecule, this compound could be explored for its multitargeted activities. It might interact with various biological targets, providing a broad spectrum of therapeutic effects. This versatility makes it a valuable candidate for further pharmacological studies .
Mécanisme D'action
Target of Action
The compound, also known as N-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethyl-N-[(pyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide, has been found to exhibit antibacterial activity . The primary targets of this compound are likely to be bacterial cells, particularly both Gram-negative and Gram-positive bacteria .
Mode of Action
It has been suggested that the compound may work in conjunction with a cell-penetrating peptide, octaarginine, to exert its antibacterial effects . This complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .
Biochemical Pathways
It is known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . The compound may interfere with these pathways, thereby inhibiting bacterial growth and survival .
Result of Action
The compound exhibits potent antibacterial activity against both Gram-negative and Gram-positive bacteria . It has been found to display low minimum inhibitory concentration (MIC) values against S. aureus and A. xylosoxidans , indicating its strong antibacterial potency.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as the cell-penetrating peptide octaarginine, can enhance its antibacterial activity . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS2/c1-11-17(26-12(2)22-11)18(25)24(10-13-6-3-4-9-21-13)19-23-16-14(20)7-5-8-15(16)27-19/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGSYDHMFJZECB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[({4-chloro-2-[(5-chloro-2-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}phenyl)disulfanyl]phenyl}imino)methyl]-5-methoxybenzenol](/img/structure/B2849144.png)
![CC1(C)Occoc1CN=[N+]=[N-]](/img/structure/B2849145.png)


![6-methyl-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2849150.png)


